An In-depth Technical Guide to 1,3-Palmitin-2-docosahexaenoin: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to 1,3-Palmitin-2-docosahexaenoin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Palmitin-2-docosahexaenoin, a structured triacylglycerol (TAG), is a molecule of significant interest in the fields of biochemistry, nutrition, and pharmaceutical sciences. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological activities, with a focus on its potential therapeutic applications. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development.
Chemical Structure and Properties
1,3-Palmitin-2-docosahexaenoin is a triacylglycerol molecule in which the sn-1 and sn-3 positions of the glycerol (B35011) backbone are esterified with palmitic acid (a saturated fatty acid), and the sn-2 position is esterified with docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid.[1][2][3][4] This specific positional distribution of fatty acids defines it as a structured lipid, conferring unique physical and biological properties compared to a random mixture of the constituent fatty acids.
Physicochemical Properties
Quantitative data on the physicochemical properties of 1,3-Palmitin-2-docosahexaenoin are summarized in the table below. It is important to note that some of these values are estimated based on the properties of structurally similar triglycerides due to the limited availability of direct experimental data for this specific molecule.
| Property | Value | Source |
| Synonyms | 1,3-Dipalmitoyl-2-docosahexaenoyl glycerol, TG(16:0/22:6/16:0) | [1][2][3][4] |
| CAS Number | 214038-32-1 | [2][3] |
| Molecular Formula | C₅₇H₉₈O₆ | [2] |
| Molecular Weight | 879.39 g/mol | |
| Appearance | Solid (Predicted) | [5] |
| Melting Point | Estimated to be in the range of other structured triglycerides. For comparison, the melting point of 1,3-dipalmitoyl-2-oleoylglycerol (B142765) is 35-37°C. | [6] |
| Solubility | Soluble in nonpolar organic solvents such as chloroform (B151607) and hexane (B92381). Limited solubility in polar solvents. | [7][8] |
Synthesis and Characterization
The synthesis of 1,3-Palmitin-2-docosahexaenoin is typically achieved through enzymatic processes, which offer high regioselectivity, allowing for the precise placement of fatty acids on the glycerol backbone.
Experimental Protocol: Enzymatic Synthesis
This protocol describes a two-step enzymatic synthesis of 1,3-Palmitin-2-docosahexaenoin.
Step 1: Synthesis of 1,3-Dipalmitoylglycerol
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Reaction Mixture: Combine glycerol and palmitic acid in a 1:2 molar ratio in a solvent-free system or in a suitable organic solvent like hexane.
-
Enzyme: Add an immobilized sn-1,3 specific lipase (B570770), such as Lipozyme RM IM (from Rhizomucor miehei), at a concentration of 5-10% (w/w) of the total substrates.
-
Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 60°C) with continuous stirring under vacuum to remove the water produced during the reaction.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification: After the reaction is complete, the 1,3-dipalmitoylglycerol can be purified by crystallization or silica (B1680970) gel column chromatography.
Step 2: Esterification with Docosahexaenoic Acid (DHA)
-
Reaction Mixture: Dissolve the purified 1,3-dipalmitoylglycerol and DHA (or its ethyl ester) in a suitable solvent.
-
Enzyme: Add a lipase that can catalyze esterification at the sn-2 position, or a non-specific lipase under controlled conditions.
-
Reaction Conditions: Incubate the mixture at an appropriate temperature with continuous stirring.
-
Purification: The final product, 1,3-Palmitin-2-docosahexaenoin, is purified using column chromatography to separate it from unreacted starting materials and byproducts.
Experimental Protocol: Analysis by HPLC
High-performance liquid chromatography with an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) is a common method for the analysis and quantification of structured triglycerides.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., acetonitrile) and a slightly more polar solvent (e.g., isopropanol (B130326) or dichloromethane/methanol) is employed.
-
Sample Preparation: Dissolve the sample in a suitable organic solvent like hexane or chloroform/methanol.
-
Detection: ELSD is suitable for detecting non-volatile compounds like triglycerides. MS detection provides structural information and allows for more specific quantification.
Biological Activities and Signaling Pathways
1,3-Palmitin-2-docosahexaenoin is reported to exhibit several biological activities, primarily related to lipid metabolism. These effects are attributed to the combined and specific positional properties of its constituent fatty acids, palmitic acid and DHA.
Regulation of Lipid Metabolism
This structured triglyceride has been shown to regulate lipid metabolism.[1][3][4] It can inhibit fatty acid synthase (FAS), a key enzyme in the de novo synthesis of fatty acids, and activate carnitine palmitoyltransferase (CPT), which is crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][3][4] Dietary administration in mice has been shown to decrease hepatic triglyceride and cholesterol levels.[2]
Experimental Protocol: Fatty Acid Synthase (FAS) Inhibition Assay
This spectrophotometric assay measures the activity of FAS by monitoring the oxidation of NADPH.
-
Reaction Mixture: Prepare a reaction buffer containing potassium phosphate (B84403) buffer (pH 7.0), EDTA, and dithiothreitol.
-
Enzyme and Substrates: Add purified FAS enzyme, acetyl-CoA, and malonyl-CoA to the reaction mixture.
-
Inhibitor: Add 1,3-Palmitin-2-docosahexaenoin at various concentrations.
-
Initiation and Measurement: Start the reaction by adding NADPH and monitor the decrease in absorbance at 340 nm over time.
-
Analysis: Calculate the rate of NADPH oxidation to determine the FAS activity and the inhibitory effect of the compound.[9][10][11][12]
Experimental Protocol: Carnitine Palmitoyltransferase (CPT) Activity Assay
This radiometric assay measures the activity of CPT by quantifying the formation of radiolabeled palmitoylcarnitine (B157527).
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.4), ATP, MgCl₂, and KCl.
-
Mitochondrial Preparation: Isolate mitochondria from a relevant tissue source (e.g., rat liver).
-
Substrates and Inhibitor: Add the mitochondrial preparation, palmitoyl-CoA, and L-[³H]carnitine to the reaction mixture. Add 1,3-Palmitin-2-docosahexaenoin to test its activating effect.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Extraction and Measurement: Stop the reaction and extract the radiolabeled palmitoylcarnitine. Measure the radioactivity using a scintillation counter.
-
Analysis: Calculate the rate of palmitoylcarnitine formation to determine CPT activity.[1][2][3]
Potential Signaling Pathways
The biological effects of 1,3-Palmitin-2-docosahexaenoin are likely mediated through the modulation of various signaling pathways. The constituent fatty acids, palmitic acid and DHA, are known to influence pathways involved in inflammation, apoptosis, and cellular metabolism.
DHA-Mediated Signaling: DHA is known to exert anti-inflammatory effects and can influence gene expression related to lipid metabolism, often through the activation of transcription factors like PPARs.[13] It can also modulate cellular signaling cascades involving Akt and mTOR.
Palmitic Acid-Mediated Signaling: Palmitic acid, a saturated fatty acid, has been implicated in pro-inflammatory signaling pathways and can induce cellular stress and apoptosis in certain conditions.
The unique structure of 1,3-Palmitin-2-docosahexaenoin, with DHA at the sn-2 position, may lead to specific metabolic fates and signaling outcomes upon digestion and absorption, potentially offering the benefits of DHA while mitigating some of the negative effects associated with free palmitic acid.
Visualizations
Logical Relationship of Synthesis and Analysis
Caption: Workflow for the synthesis and analysis of 1,3-Palmitin-2-docosahexaenoin.
Potential Signaling Pathways in Lipid Metabolism
Caption: Potential signaling pathways influenced by the constituent fatty acids of 1,3-Palmitin-2-docosahexaenoin.
Conclusion
1,3-Palmitin-2-docosahexaenoin is a structured triglyceride with a defined chemical structure that imparts unique properties. Its synthesis is achievable through regioselective enzymatic methods, and its characterization can be performed using standard chromatographic techniques. The biological activities of this molecule, particularly its role in regulating lipid metabolism, make it a promising candidate for further investigation in the context of metabolic diseases. The detailed protocols and summarized data in this guide are intended to facilitate further research and development in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. Examination of carnitine palmitoyltransferase 1 abundance in white adipose tissue: implications in obesity research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]
- 5. 1,3-Dipalmitoyl-2-oleoylglycerol | C53H100O6 | CID 11308890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DSpace [dr.lib.iastate.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pnas.org [pnas.org]
- 11. Inhibitory effects of garcinone E on fatty acid synthase - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13246H [pubs.rsc.org]
- 12. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 13. Docosahexaenoic Acid (DHA) and Hepatic Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
